molecular formula C8H4N4O2 B13113103 2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile

2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile

Katalognummer: B13113103
Molekulargewicht: 188.14 g/mol
InChI-Schlüssel: ULGZRFCUTYNGAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile is a heterocyclic compound that features a unique dioxino-pyrazine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dioxino precursor with a pyrazine derivative can yield the desired compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile is unique due to its specific dioxino-pyrazine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C8H4N4O2

Molekulargewicht

188.14 g/mol

IUPAC-Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile

InChI

InChI=1S/C8H4N4O2/c9-3-5-6(4-10)12-8-7(11-5)13-1-2-14-8/h1-2H2

InChI-Schlüssel

ULGZRFCUTYNGAD-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=NC(=C(N=C2O1)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.